molecular formula C18H20N2O3 B3480729 3-(3,4-dimethoxyphenyl)-N-[2-(2-pyridinyl)ethyl]acrylamide

3-(3,4-dimethoxyphenyl)-N-[2-(2-pyridinyl)ethyl]acrylamide

Cat. No. B3480729
M. Wt: 312.4 g/mol
InChI Key: PVJLXYIHFICUGR-VQHVLOKHSA-N
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Description

The compound is an acrylamide derivative with a pyridine and a dimethoxyphenyl group. Acrylamides are organic compounds that are commonly used in industrial processes and scientific research . The pyridine and dimethoxyphenyl groups may confer specific chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a planar acrylamide group, with the pyridine and dimethoxyphenyl groups potentially adding steric bulk . This could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

As an acrylamide, this compound could potentially participate in reactions such as polymerization or addition reactions at the double bond . The presence of the pyridine and dimethoxyphenyl groups may also enable other types of chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acrylamide group and the aromatic pyridine and phenyl groups could influence its solubility, melting point, and other properties .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use in a biological context, it could potentially interact with biological macromolecules such as proteins or DNA .

Future Directions

Future research could aim to synthesize this compound and study its properties in more detail. Potential applications could be explored based on its chemical structure and reactivity .

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2-pyridin-2-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-16-8-6-14(13-17(16)23-2)7-9-18(21)20-12-10-15-5-3-4-11-19-15/h3-9,11,13H,10,12H2,1-2H3,(H,20,21)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJLXYIHFICUGR-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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